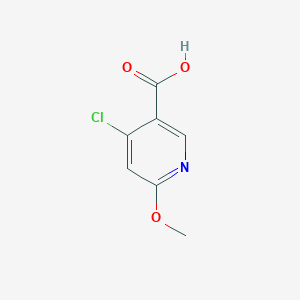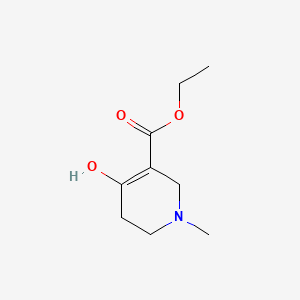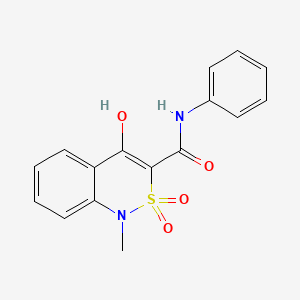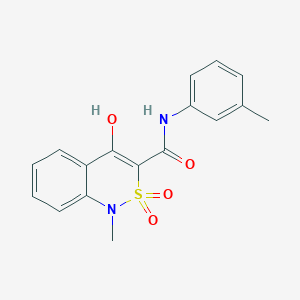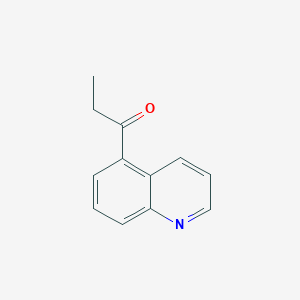
1-(喹啉-5-基)丙-1-酮
描述
1-(Quinolin-5-yl)propan-1-one is a chemical compound with the molecular formula C12H11NO . It contains a total of 26 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 Pyridine .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 1-(Quinolin-5-yl)propan-1-one, often involves the Friedlander quinoline synthesis . This method involves the condensation of easily accessible 2-aminoarylketones with carbonyl compounds possessing a reactive methylene group, followed by cyclodehydration .Molecular Structure Analysis
The molecular structure of 1-(Quinolin-5-yl)propan-1-one is characterized by a total of 26 bonds, including 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ketone, and 1 Pyridine .Chemical Reactions Analysis
The chemical reactivity of 1-(Quinolin-5-yl)propan-1-one is influenced by its molecular structure. The presence of multiple bonds, aromatic bonds, and a ketone group contribute to its reactivity .Physical And Chemical Properties Analysis
1-(Quinolin-5-yl)propan-1-one has a molecular weight of 185.22184 . Its density and boiling point are predicted to be 1.123±0.06 g/cm3 and 327.8±15.0 °C, respectively .科学研究应用
抗真菌活性
包括“1-(喹啉-5-基)丙-1-酮”在内的喹啉衍生物已被发现具有抗真菌活性 。这使得它们成为开发新型抗真菌药物的潜在候选药物。
抗炎活性
据报道,喹啉类化合物具有抗炎活性 。它们可用于治疗各种炎症性疾病。
抗糖尿病活性
喹啉衍生物在治疗糖尿病方面显示出潜力 。它们可用于开发新型抗糖尿病药物。
抗阿尔茨海默病活性
已发现喹啉类化合物具有抗阿尔茨海默病活性 。它们可用于开发治疗阿尔茨海默病的药物。
抗氧化活性
据报道,喹啉衍生物具有抗氧化活性 。它们可用于开发抗氧化剂药物。
利尿活性
喹啉类化合物已显示出利尿活性 。它们可用于开发利尿药物。
抗癌活性
喹啉骨架在抗癌药物改进中很重要,因为它们的衍生物通过不同的机制显示出显著的效果:它们可以通过细胞周期阻滞、细胞凋亡、抑制血管生成、破坏细胞迁移和调节核受体反应来抑制肿瘤生长 。
抗疟疾活性
含有吡喃喹啉核的化合物经常被用于抗疟疾活性 。这表明“1-(喹啉-5-基)丙-1-酮”可能用于开发抗疟疾药物。
作用机制
The mechanism of action of 1-(Quinolin-5-yl)propan-1-oneone is not fully understood. It is believed that the quinoline ring structure of the molecule is responsible for its reactivity. The quinoline ring structure is capable of forming covalent bonds with other molecules, which allows it to act as a reactive intermediate in various reactions. Additionally, the propan-1-one side chain of the molecule is believed to be responsible for its solubility in both water and organic solvents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Quinolin-5-yl)propan-1-oneone are not fully understood. It is believed that the quinoline ring structure of the molecule is responsible for its reactivity, and thus its potential to interact with other molecules. Additionally, the propan-1-one side chain of the molecule is believed to be responsible for its solubility in both water and organic solvents.
实验室实验的优点和局限性
The advantages of using 1-(Quinolin-5-yl)propan-1-oneone in lab experiments include its low cost, its availability, and its ease of synthesis. Additionally, 1-(Quinolin-5-yl)propan-1-oneone is a versatile compound that can be used in a variety of reactions. The main limitation of using 1-(Quinolin-5-yl)propan-1-oneone in lab experiments is its potential toxicity. Quinoline-5-one is a toxic compound, and thus should be handled with care in the lab.
未来方向
There are a variety of potential future directions for 1-(Quinolin-5-yl)propan-1-oneone. One potential direction is the synthesis of novel quinoline-based compounds. Additionally, 1-(Quinolin-5-yl)propan-1-oneone could be used in the synthesis of quinoline-based polymers, which have potential applications in the biomedical field. Furthermore, 1-(Quinolin-5-yl)propan-1-oneone could be used in the synthesis of quinoline-based fluorescent dyes, which have potential applications in the imaging of biological samples. Finally, 1-(Quinolin-5-yl)propan-1-oneone could be used in the synthesis of quinoline-based drugs, which could have potential therapeutic applications.
属性
IUPAC Name |
1-quinolin-5-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYNIPGVGZFHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308979 | |
| Record name | 1-(5-Quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1053655-90-5 | |
| Record name | 1-(5-Quinolinyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Quinolinyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



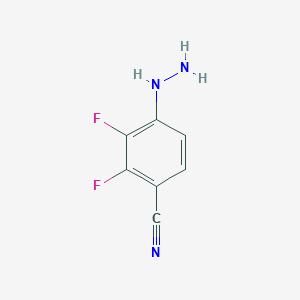
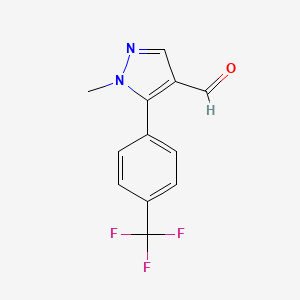

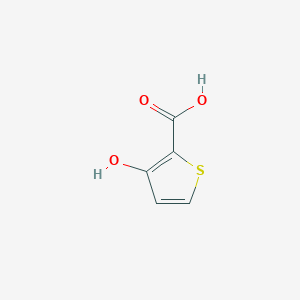
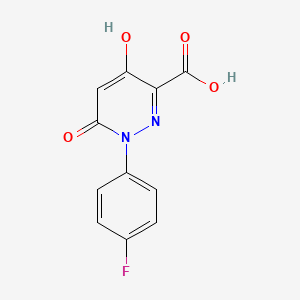
![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)
